N-{[1-(dimethylamino)cyclohexyl]methyl}-4-methoxybenzamide
Description
N-{[1-(Dimethylamino)cyclohexyl]methyl}-4-methoxybenzamide is a synthetic benzamide derivative characterized by a cyclohexylmethyl backbone substituted with a dimethylamino group at the 1-position and a 4-methoxybenzamide moiety. The 4-methoxy group distinguishes it from halogenated analogs like U-47700 and AH-7921, which are known µ-opioid receptor agonists .
Properties
CAS No. |
851299-58-6 |
|---|---|
Molecular Formula |
C17H26N2O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-[[1-(dimethylamino)cyclohexyl]methyl]-4-methoxybenzamide |
InChI |
InChI=1S/C17H26N2O2/c1-19(2)17(11-5-4-6-12-17)13-18-16(20)14-7-9-15(21-3)10-8-14/h7-10H,4-6,11-13H2,1-3H3,(H,18,20) |
InChI Key |
JMTHOIGGAHWQJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)C2=CC=C(C=C2)OC |
solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Reduction of Aromatic Precursors
Hydrogenation of substituted benzene derivatives offers a pathway to cyclohexane intermediates. For example, trans-2-(4-nitrophenyl)acetic acid can be reduced to trans-2-(4-aminocyclohexyl)acetic acid using hydrogen gas in the presence of a palladium or platinum catalyst. Subsequent methylation of the amine group with dimethyl sulfate or reductive amination with formaldehyde and sodium cyanoborohydride introduces the dimethylamino functionality. This method achieves moderate yields (60–75%) but requires careful control of reaction parameters to avoid over-reduction or side reactions.
Direct Functionalization of Cyclohexane Scaffolds
Alternative approaches bypass aromatic precursors by directly modifying cyclohexane derivatives. For instance, 1-aminocyclohexanemethanol can undergo nucleophilic substitution with dimethylamine under acidic conditions, followed by oxidation of the hydroxyl group to a ketone and subsequent reductive amination. While this route avoids hydrogenation steps, it demands stringent temperature control (0–5°C) to prevent epimerization of the cyclohexyl ring.
Synthesis of 4-Methoxybenzoyl Chloride
The 4-methoxybenzamide moiety is typically introduced via coupling of 4-methoxybenzoyl chloride with the cyclohexylamine intermediate. Preparation of this acyl chloride involves:
Chlorination of 4-Methoxybenzoic Acid
Treatment of 4-methoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane generates the corresponding acid chloride. Reactions proceed quantitatively at room temperature within 2–3 hours, yielding 4-methoxybenzoyl chloride with >95% purity. Excess SOCl₂ is removed under reduced pressure to prevent side reactions during subsequent coupling.
Coupling Methods for Amide Bond Formation
The final step involves coupling the cyclohexylamine intermediate with 4-methoxybenzoyl chloride. Three methodologies are prevalent:
Schotten-Baumann Reaction
A classical approach employs the Schotten-Baumann conditions, where the amine is reacted with the acid chloride in a biphasic system (water/dichloromethane) in the presence of sodium hydroxide. This method affords moderate yields (50–65%) but often requires extensive purification to remove hydrolyzed byproducts.
Coupling Reagent-Mediated Synthesis
Modern protocols favor coupling agents such as BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphonic chloride) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium). For example, reacting 1-(dimethylamino)cyclohexylmethanamine with 4-methoxybenzoyl chloride using BOP-Cl and triethylamine in dichloromethane achieves yields of 75–85%. The reaction is typically complete within 4 hours at 0°C, with minimal racemization of the cyclohexyl stereocenter.
Solid-Phase Synthesis
Recent advancements utilize resin-bound strategies, where the amine intermediate is immobilized on Wang resin. Activation of the carboxylic acid with DIC (diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole) facilitates efficient coupling, followed by cleavage from the resin with trifluoroacetic acid. This method achieves >90% purity but is limited by scalability challenges.
Optimization of Reaction Conditions
Solvent Systems
Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane are preferred for coupling reactions due to their ability to solubilize both hydrophilic amines and hydrophobic acyl chlorides. DMF enhances reaction rates but may necessitate lower temperatures (−20°C) to suppress side reactions.
Temperature and Time
Optimal temperatures range from 0°C to room temperature, with reaction times varying between 2–8 hours depending on the coupling agent. Prolonged heating (>12 hours) risks decomposition of the dimethylamino group, particularly under acidic conditions.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel and gradient elution (ethyl acetate/methanol). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases achieves >98% purity, as demonstrated in radiochemical syntheses of analogous compounds.
Spectroscopic Analysis
-
¹H NMR : Key signals include the dimethylamino singlet (δ 2.2–2.4 ppm), cyclohexyl multiplet (δ 1.2–1.8 ppm), and methoxy resonance (δ 3.8 ppm).
-
Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 319.2, consistent with the molecular formula C₁₇H₂₄N₂O₂.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Schotten-Baumann | 50–65 | 85–90 | Low cost, simple setup | Byproduct formation, lengthy purification |
| BOP-Cl-mediated coupling | 75–85 | 95–98 | High efficiency, minimal racemization | Sensitivity to moisture |
| Solid-phase synthesis | 70–80 | >90 | High purity, automation potential | Limited scalability, high resin cost |
Chemical Reactions Analysis
Types of Reactions
N-{[1-(dimethylamino)cyclohexyl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or cyclohexyl derivatives.
Scientific Research Applications
Pharmacological Characterization
AH-7921 is primarily known for its interaction with opioid receptors, specifically the μ-opioid receptor (MOR) and κ-opioid receptor (KOR). Research indicates that this compound exhibits high affinity for these receptors, making it a candidate for further pharmacological studies:
- Binding Affinity : Studies have shown that AH-7921 has a binding affinity of 60 nM for MOR and 34 nM for KOR, indicating its potential as an analgesic agent .
- Agonist Activity : In vitro assays demonstrated that AH-7921 functions as a selective agonist at MOR, which is crucial for pain modulation and analgesia. The compound's potency was assessed using various cellular models, revealing effective agonist-mediated inhibition of intracellular cAMP levels .
Radiotracer Development
One of the significant applications of N-{[1-(dimethylamino)cyclohexyl]methyl}-4-methoxybenzamide is in the development of radiotracers for positron emission tomography (PET):
- Template for Radiotracer Design : The compound has been utilized as a scaffold for creating ^18F-labeled radiotracers aimed at imaging opioid receptor occupancy in vivo. The synthesis of radioligands based on AH-7921 has shown promising results in terms of yield and specific binding to MOR in brain imaging studies .
- Pharmacokinetics : The pharmacokinetic profile of these radioligands indicates rapid distribution and clearance, which is essential for effective imaging applications .
Therapeutic Potential
The therapeutic implications of AH-7921 extend beyond imaging and into potential clinical applications:
- Pain Management : Given its high affinity for opioid receptors, AH-7921 may serve as a novel analgesic agent. Its pharmacological profile suggests it could be beneficial in treating conditions associated with chronic pain .
- Antinociceptive Effects : In animal models, AH-7921 has demonstrated significant antinociceptive effects in pain assays, such as the acetic acid writhing test. This highlights its potential utility in pain relief strategies .
Case Studies and Research Findings
Several studies have documented the pharmacological effects and potential applications of AH-7921:
Mechanism of Action
The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. For instance, in the context of its analgesic properties, the compound may act as an agonist at opioid receptors, leading to pain relief.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Halogenated derivatives (e.g., U-47700, AH-7921) exhibit pronounced µ-opioid activity, whereas methoxy or azo groups (as in ) may redirect activity toward non-opioid targets (e.g., glycine transporters) .
- Synthetic Feasibility : Yields for related compounds vary widely (17%–90%), influenced by steric hindrance from the cyclohexyl group and reactivity of the benzamide coupling step .
Pharmacological and Functional Comparisons
Opioid Receptor Agonists
- U-47700 : Demonstrates high µ-opioid receptor selectivity and potency, linked to its 3,4-dichloro substitution, which enhances lipophilicity and receptor binding .
- AH-7921 : Less potent than U-47700 but structurally similar; its 3,4-dichloro group is critical for opioid activity, whereas the target compound’s 4-methoxy group may reduce affinity due to decreased electron-withdrawing effects .
Non-Opioid Targets
- (E/Z)-3-methoxy-4-(phenyldiazenyl)benzamide : Serves as a photoswitchable modulator of glycine transporter 2 (GlyT2), highlighting how methoxy/azo substitutions can redirect bioactivity away from opioid pathways .
Research Implications and Gaps
- Pharmacological Data: No direct studies on the target compound’s opioid activity are cited. Computational modeling or in vitro assays (e.g., receptor binding) are needed to assess its µ-opioid affinity relative to U-47700.
Biological Activity
N-{[1-(dimethylamino)cyclohexyl]methyl}-4-methoxybenzamide, also referred to as 3,4-dichloro-N-(1-(dimethylamino)cyclohexyl)methyl benzamide, has garnered attention in pharmacological research due to its potential applications in opioid receptor modulation and as a radiotracer in positron emission tomography (PET). This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structure and Properties
The compound features a dimethylamino group attached to a cyclohexyl ring and a methoxybenzamide moiety. The structural characteristics contribute to its interaction with various receptors, particularly opioid receptors.
Opioid Receptor Activity
Research has demonstrated that this compound exhibits selective agonist activity at the mu-opioid receptor (MOR). The compound's binding affinity and agonist potency were evaluated in vitro using Chinese hamster ovary (CHO) cells transfected with opioid receptors. Key findings include:
- Binding Affinity : The compound showed moderate binding affinity with an EC50 range of 1–100 nM for MOR.
- Selectivity : It displayed lower binding affinities for delta-opioid receptors (DOR) and kappa-opioid receptors (KOR), indicating a degree of selectivity towards MOR .
Radiotracer Development
This compound has been explored as a template for developing 18F-labeled radiotracers for PET imaging. The pharmacokinetic profile revealed rapid uptake in brain regions rich in MOR, which was confirmed through autoradiography studies. Notably, the following results were observed:
- Radioligand Yield : The radioligands [18F]3b and [18F]3e were synthesized with activity yields of approximately 21 ± 5% and 23 ± 4%, respectively.
- In Vivo Imaging : Small-animal PET imaging validated the specific binding of these radioligands to MOR, highlighting their potential utility in neuroimaging applications .
The biological activity of this compound is primarily attributed to its interaction with opioid receptors. Upon binding to MOR, the compound activates intracellular signaling pathways that lead to analgesic effects. The pharmacological profile suggests that modifications to the benzoyl residue influence both receptor binding affinity and agonist activity.
Case Study: Anticancer Activity
In addition to its opioid activity, there is emerging evidence suggesting potential anticancer properties. A study screening a library of compounds identified this compound as having notable effects on multicellular spheroids, indicating a possible mechanism for inhibiting tumor growth .
Data Summary Table
| Property | Value |
|---|---|
| MOR Binding Affinity (EC50) | 1–100 nM |
| DOR Binding Affinity | Lower than MOR |
| KOR Binding Affinity | Lower than MOR |
| Radioligand Yield | 21 ± 5% (for [18F]3b) |
| Radioligand Yield | 23 ± 4% (for [18F]3e) |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
